Cas no 1805144-65-3 (Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate)

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate is a versatile benzoate ester derivative with two reactive chloro substituents and a cyano functional group, making it a valuable intermediate in organic synthesis. The presence of both chloromethyl and chloro groups at adjacent positions enhances its utility in nucleophilic substitution reactions, while the ester and nitrile functionalities offer further reactivity for derivatization. This compound is particularly useful in pharmaceutical and agrochemical applications, where its structural features enable the synthesis of complex heterocycles and active ingredients. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for targeted molecular transformations.
Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate structure
1805144-65-3 structure
Product name:Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate
CAS No:1805144-65-3
MF:C10H7Cl2NO2
Molecular Weight:244.074080705643
CID:4954127

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate
    • インチ: 1S/C10H7Cl2NO2/c1-15-10(14)9-7(5-13)6(4-11)2-3-8(9)12/h2-3H,4H2,1H3
    • InChIKey: OWKCDTYKWOIGTM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CCl)=C(C#N)C=1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 50.1

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015009877-1g
Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate
1805144-65-3 97%
1g
1,460.20 USD 2021-06-21

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate 関連文献

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoateに関する追加情報

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate (CAS No. 1805144-65-3): A Comprehensive Overview

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate (CAS No. 1805144-65-3) is a specialized chemical intermediate with growing importance in pharmaceutical and agrochemical research. This compound, featuring a benzoate ester core with chloro and cyano functional groups, has attracted significant attention from synthetic chemists due to its versatile reactivity profile.

The molecular structure of Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate contains three key functional elements: the methyl ester at position 1, the chloromethyl group at position 3, and the cyano group at position 2. This unique combination makes it particularly valuable for constructing complex molecular architectures. Researchers frequently search for "CAS 1805144-65-3 applications" and "synthesis of chloromethyl cyanobenzoate derivatives," reflecting the compound's relevance in modern organic synthesis.

In pharmaceutical development, 6-chloro-3-chloromethyl-2-cyanobenzoate derivatives have shown promise as building blocks for bioactive molecules. The presence of both electron-withdrawing groups (cyano and chloro) and the reactive chloromethyl moiety allows for diverse chemical transformations. Current trends in medicinal chemistry emphasize the need for such multifunctional intermediates, as evidenced by frequent searches for "cyanobenzoate in drug discovery" and "chloromethyl building blocks."

The agrochemical industry has also demonstrated interest in Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate derivatives. The compound's structural features align well with the development of novel crop protection agents, particularly in the creation of herbicide intermediates and pesticide precursors. Online queries such as "chloromethyl cyanobenzoate in agriculture" and "CAS 1805144-65-3 agro applications" indicate strong market interest in these applications.

From a synthetic chemistry perspective, Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate offers several advantages. The methyl ester group provides a convenient handle for further modifications, while the chloromethyl group serves as an excellent leaving group for nucleophilic substitutions. These properties make it valuable for constructing heterocyclic systems, addressing the growing demand for "versatile benzoate intermediates" in organic synthesis.

Recent advances in green chemistry have prompted investigations into more sustainable production methods for Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate. Researchers are exploring catalytic processes and solvent-free conditions to prepare this intermediate, responding to industry searches for "eco-friendly synthesis of cyanobenzoates" and "sustainable chloromethyl compounds." These developments align with the broader trend toward environmentally conscious chemical manufacturing.

The analytical characterization of Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate typically involves advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the high purity required for research applications, addressing common quality concerns reflected in searches for "CAS 1805144-65-3 purity standards" and "analytical methods for cyanobenzoates." Proper characterization is essential for reproducibility in downstream applications.

Market dynamics for Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate show steady growth, particularly in regions with strong pharmaceutical and agrochemical industries. The compound's niche applications create opportunities for specialized manufacturers, as indicated by business-related searches for "1805144-65-3 suppliers" and "cyanobenzoate market trends." Custom synthesis services for this intermediate are also in demand among research organizations.

Handling and storage of Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this material. These safety considerations address common workplace queries about "handling chloromethyl compounds" and "cyanobenzoate storage conditions."

Future research directions for Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate may include exploration of its use in material science applications and further optimization of its synthetic routes. The compound's structural features suggest potential in polymer chemistry and specialty materials, areas receiving increasing attention in scientific literature and reflected in growing searches for "functionalized benzoates in materials" and "advanced organic intermediates."

In conclusion, Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate (CAS No. 1805144-65-3) represents a valuable chemical building block with diverse applications across multiple industries. Its unique combination of functional groups and reactivity patterns ensures continued relevance in synthetic chemistry, particularly in the development of pharmaceutical intermediates and agrochemical precursors. As research progresses, new applications for this versatile compound are likely to emerge, further solidifying its position in the chemical industry.

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